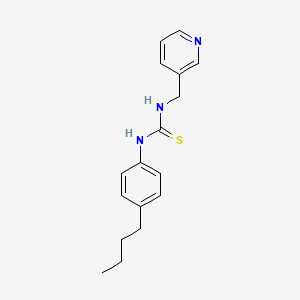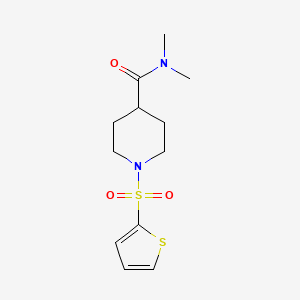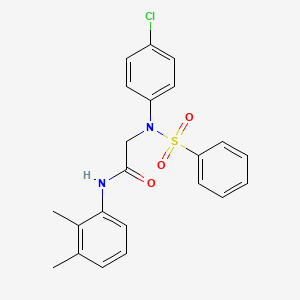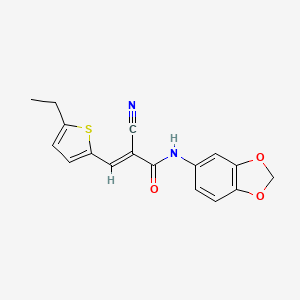![molecular formula C18H21N3O3S B4583043 N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)
N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide is a compound of interest in the field of organic chemistry and medicinal chemistry. Its detailed synthesis, molecular structure, chemical reactions, and properties are of significant importance for understanding its potential applications and functionalities.
Synthesis Analysis
The synthesis of compounds similar to N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide often involves complex reactions like regioselective 1,3-dipolar cycloaddition, which is crucial for forming the core structure of such compounds. For instance, a study by Conti et al. (2007) describes the stereoselective synthesis of a related compound using a similar strategy, highlighting the complexity and precision required in these synthetic processes (Conti et al., 2007).
Molecular Structure Analysis
X-ray diffraction methods are typically employed to characterize the molecular structure of compounds like N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide. A study by an unnamed author in 2004 provides insight into how these techniques can be used to determine the crystal structure of similar compounds, offering valuable information on the spatial arrangement of atoms and molecular conformation (Author, 2004).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals can be quite intricate. For example, studies on similar compounds reveal various chemical reactions such as cyclocondensation and nucleophilic attack, which are pivotal for the synthesis and modification of these compounds. Sokolov et al. (2014) discuss cyclocondensation reactions involving similar structures, which are crucial for understanding the chemical behavior of such compounds (Sokolov et al., 2014).
Aplicaciones Científicas De Investigación
Potential Applications in Heterocyclic Chemistry
Compounds with cyclopentadiene derivatives, similar to the cyclopenta component of the target compound, have been extensively explored for their use in synthesizing novel heterocyclic compounds. For example, regioselective synthesis involving cyclopentadienes leads to novel amino-functionalized derivatives, showcasing their utility in constructing complex molecular architectures (Müller & Jutzi, 2000). This suggests that our target compound could serve as a precursor or intermediate in synthesizing new heterocyclic structures with potential pharmaceutical or material science applications.
Inhibition of Carbonic Anhydrase
The sulfonamide and isoxazole groups found in similar compounds have been reported to exhibit inhibitory activity against carbonic anhydrase. For instance, acetazolamide, a well-known inhibitor of the enzyme, shares functional similarities with the target compound. This suggests a potential application in designing inhibitors for carbonic anhydrase, which could have therapeutic implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Coleman, 1967).
Applications in Organic Synthesis and Medicinal Chemistry
The structural complexity and presence of multiple reactive functional groups in the target compound suggest its utility in organic synthesis. Specifically, its application could extend to the synthesis of complex molecules with potential biological activity. For instance, derivatives of similar compounds have been explored for their cytotoxic activities against various cancer cell lines, indicating the potential of the target compound in the development of new anticancer agents (Deady et al., 2003).
Propiedades
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-10-9-13(21-24-10)16(22)20-18-15(12-7-4-8-14(12)25-18)17(23)19-11-5-2-3-6-11/h9,11H,2-8H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDVSGHJSGTLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)


![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)
![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)
![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

